

An In-depth Technical Guide to the Chemical Properties of Carotol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carotol**

Cat. No.: **B1196015**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Carotol**, a sesquiterpenoid alcohol and the primary component of carrot seed oil. This document collates critical data on its physicochemical characteristics, spectroscopic profile, and known chemical reactivity, presented in a format tailored for research and development applications.

Chemical and Physical Properties

Carotol, first isolated in 1925, is a bicyclic sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.^[1] It is the major constituent of the essential oil of carrot seeds (*Daucus carota*), comprising up to 40-52% of the oil.^{[1][2][3]} The molecule possesses a distinctive earthy and pleasant aroma.^[4]

Identification and Nomenclature

Identifier	Value
IUPAC Name	(3R,3aS,8aR)-6,8a-Dimethyl-3-(propan-2-yl)-2,3,4,5,8,8a-hexahydroazulen-3a(1H)-ol[5][6]
CAS Number	465-28-1[4][5][6]
Molecular Formula	C ₁₅ H ₂₆ O[4][6]
Molecular Weight	222.37 g/mol [6]
Synonyms	(+)-Carotol, Dauc-8-en-5 β -ol

Physicochemical Data

The following table summarizes the key physicochemical properties of **Carotol**.

Property	Value	Conditions
Appearance	Colorless to pale yellow liquid[4]	Ambient
Melting Point	25 °C	
Boiling Point	295-296 °C	@ 760 mm Hg[7]
126 °C	@ 2.5 mm Hg[2]	
109 °C	@ 1.50 mm Hg[7]	
Density	0.9624 g/cm ³	@ 20 °C[2]
0.9646 g/cm ³	@ 15 °C[7]	
Refractive Index	1.4964	@ 20 °C[2]
1.4912	@ 15 °C[7]	
Optical Rotation	+30.4°	@ 20 °C[2]
Solubility	Soluble in organic solvents (e.g., alcohol, acetone, benzene, dichloromethane); Insoluble in water.[2][4][7]	
Vapor Pressure	0.000150 mmHg	@ 25 °C (estimated)[7]
Flash Point	126.11 °C	(Closed Cup)[7]
logP (o/w)	3.6 - 4.65	(Estimated)[1][7]

Spectroscopic Data

The structural elucidation of **Carotol** has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for **Carotol** are presented below.

^1H NMR (400 MHz, CDCl_3)	^{13}C NMR (100 MHz, CDCl_3)
Chemical Shift (δ , ppm)	Assignment
0.85 (d, $J=6.4$ Hz, 3H)	C14-H ₃
0.99 (s, 3H)	C11-H ₃
1.05 (d, $J=6.6$ Hz, 3H)	C15-H ₃
1.32 (s, 3H)	C12-H ₃
2.13-2.18 (m, 1H)	C13-H

Data sourced from[\[2\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Carotol** shows a molecular ion peak $[\text{M}]^+$ at m/z 222. The fragmentation pattern is characteristic of sesquiterpenoid alcohols and can be used for its identification in complex mixtures like essential oils.

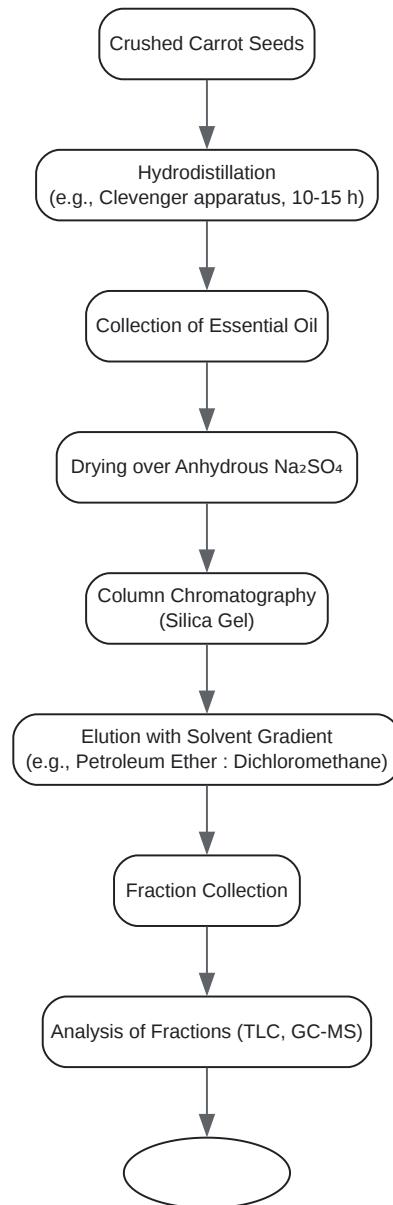
A representative mass spectrum for **Carotol** can be found in the NIST WebBook.[\[8\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Carotol** exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm^{-1})	Assignment
3306	O-H stretch (alcohol)
2952, 2933, 2869	C-H stretch (alkane)
823	=C-H bend (alkene)

Data sourced from[\[2\]](#)


Chemical Reactivity and Derivatives

Carotol, as a tertiary alcohol and containing a double bond, can undergo various chemical transformations. Several derivatives of **Carotol** have been synthesized and characterized.[3][7][9] These reactions can be used for the development of novel compounds with potential biological activities.

Experimental Protocols

Isolation of Carotol from Carrot Seed Oil

The following is a general protocol for the isolation of **Carotol** from carrot seeds.

[Click to download full resolution via product page](#)

*Experimental workflow for the isolation of **Carotol**.*

Methodology:

- Extraction of Essential Oil: The essential oil is extracted from crushed carrot seeds via hydrodistillation using a Clevenger or Dean-Stark apparatus for approximately 10-15 hours. [2][7] The collected oil is then dried over anhydrous sodium sulfate.[2]
- Column Chromatography: The crude essential oil is subjected to column chromatography over silica gel.[2]
- Elution and Fractionation: The column is eluted with a solvent gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of a more polar solvent like dichloromethane.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Isolation of **Carotol**: Fractions containing pure **Carotol** are pooled and the solvent is evaporated to yield the isolated compound.[2]

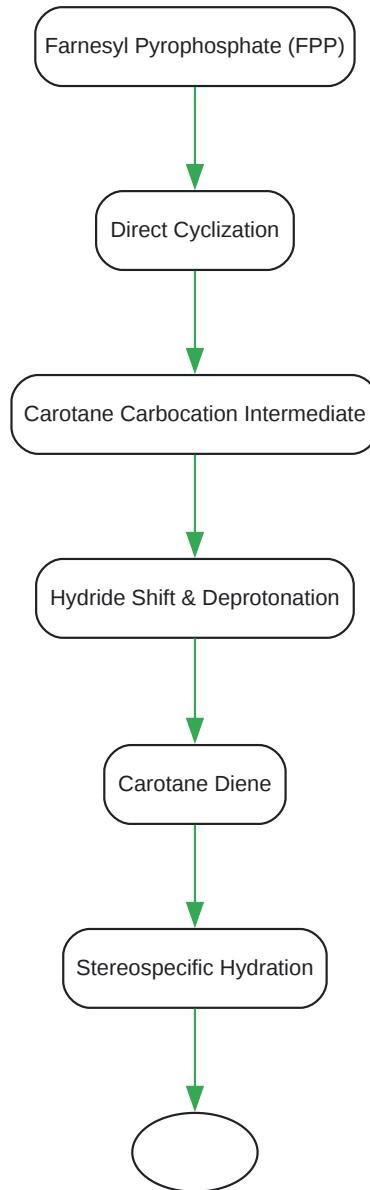
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a typical protocol for the GC-MS analysis of **Carotol**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010 plus).[7]

Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).[7]

GC Conditions:


- Injector Temperature: 250-280 °C
- Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramped to 180 °C at a rate of 3 °C/min, and finally to 280 °C at 10 °C/min.[7]
- Carrier Gas: Helium

MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.[[7](#)]
- Interface Temperature: 250-260 °C[[7](#)]
- Scan Range: m/z 40-600[[7](#)]

Biosynthesis of Carotol

Carotol is biosynthesized in carrot seeds from farnesyl pyrophosphate (FPP).[[1](#)] The proposed pathway involves a direct and unconventional cyclization of FPP to form the carotane backbone.[[1](#)]

[Click to download full resolution via product page](#)

*Proposed biosynthetic pathway of **Carotol** from FPP.*

Biological Activity and Potential Applications

Carotol has been reported to exhibit a range of biological activities, including antifungal, herbicidal, and insecticidal properties, suggesting its potential role in allelopathic interactions. [1][10] Recent studies have also explored its cytotoxic effects against various cancer cell lines, with molecular docking studies suggesting NADPH oxidase inhibition as a possible mechanism of its anticancer activity.[11]

Signaling Pathways

Currently, there is limited information available in the public domain detailing specific signaling pathways in which **Carotol** is directly involved. Further research is required to elucidate the molecular mechanisms underlying its observed biological activities.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of **Carotol** for the scientific community. The detailed physicochemical data, spectroscopic information, and experimental protocols are intended to support further research into the potential applications of this important natural product in drug development and other fields. The provided methodologies for isolation and analysis can serve as a foundation for researchers seeking to work with **Carotol** and its derivatives. Future investigations into its molecular mechanisms of action are warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. carotol, 465-28-1 [thegoodsentscompany.com]
- 2. phytojournal.com [phytojournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Unravelling ionization and fragmentation pathways of carotenoids using orbitrap technology: a first step towards identification of unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Carotol [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. NP-MRD: Showing NP-Card for Carotol (NP0048539) [np-mrd.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Carotol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196015#what-are-the-chemical-properties-of-carotol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com